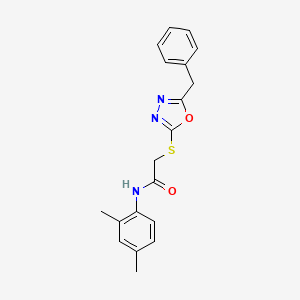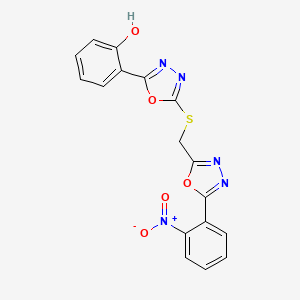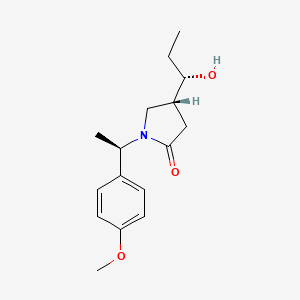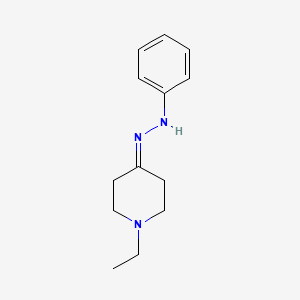
1-Ethyl-4-(2-phenylhydrazono)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4-(2-phenylhydrazono)piperidine is a synthetic compound belonging to the piperidine class of chemicals. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Vorbereitungsmethoden
The synthesis of 1-Ethyl-4-(2-phenylhydrazono)piperidine typically involves the reaction of 1-ethylpiperidine with phenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and consistency.
Analyse Chemischer Reaktionen
1-Ethyl-4-(2-phenylhydrazono)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phenylhydrazono group to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and receptor binding activities.
Industry: It can be used in the development of agrochemicals and other industrial chemicals due to its versatile reactivity.
Wirkmechanismus
The mechanism by which 1-Ethyl-4-(2-phenylhydrazono)piperidine exerts its effects involves its interaction with specific molecular targets. The phenylhydrazono group can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The piperidine ring may also interact with receptors or enzymes, modulating their function and leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-4-(2-phenylhydrazono)piperidine can be compared with other piperidine derivatives such as:
- 1-Methyl-4-(2-phenylhydrazono)piperidine
- 1-Ethyl-4-(2-methylhydrazono)piperidine
- 1-Phenyl-4-(2-phenylhydrazono)piperidine
These compounds share similar structural features but differ in the substituents attached to the piperidine ring. The unique combination of the ethyl and phenylhydrazono groups in this compound contributes to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C13H19N3 |
|---|---|
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
N-[(1-ethylpiperidin-4-ylidene)amino]aniline |
InChI |
InChI=1S/C13H19N3/c1-2-16-10-8-13(9-11-16)15-14-12-6-4-3-5-7-12/h3-7,14H,2,8-11H2,1H3 |
InChI-Schlüssel |
APGIYXKNPJGOEM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCC(=NNC2=CC=CC=C2)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


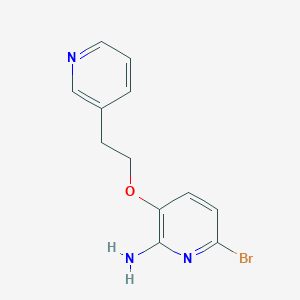
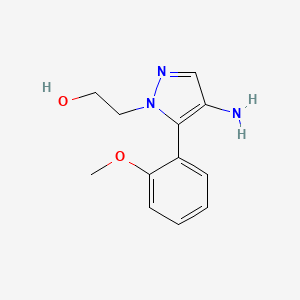

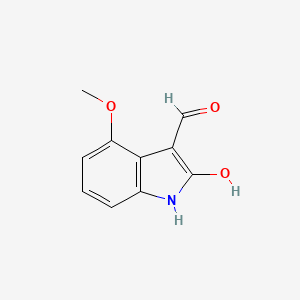
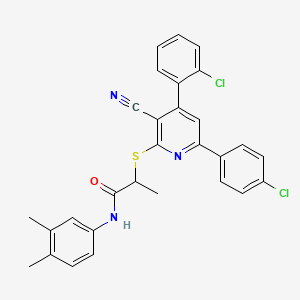
![6-Methyl-5-(2-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B11776318.png)
![6-Aminobenzo[d]isoxazole-3-carbonitrile](/img/structure/B11776321.png)
![Hexahydro-1H-pyrrolo[3,2-c]pyridin-3(2H)-one](/img/structure/B11776324.png)
![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine](/img/structure/B11776334.png)
